5-Fluoro-2-methoxyphenylmagnesium bromide (5-F-2-MeOPhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis. It is typically synthesized by the reaction of 5-fluoro-2-methoxybenzene (5-F-2-MeOC6H5) with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et2O) or tetrahydrofuran (THF). [, ]
One of the primary applications of 5-F-2-MeOPhMgBr in scientific research is as a nucleophile in various organic reactions. As a Grignard reagent, it possesses a reactive carbon-magnesium bond that readily reacts with various electrophilic centers. This allows for the introduction of the 5-fluoro-2-methoxyphenyl group (-C6H4F-2-OCH3) into organic molecules, leading to the formation of new and diverse compounds. [, ]
5-Fluoro-2-methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₇H₆BrFMgO, and it has a molecular weight of 229.33 g/mol. The compound features a phenyl ring substituted with a fluorine atom and a methoxy group, making it a valuable intermediate in organic synthesis. It is typically encountered as a solution in tetrahydrofuran or diethyl ether, exhibiting a clear yellow to brown appearance, potentially developing turbidity or precipitate over time .
As a Grignard reagent, 5-Fluoro-2-methoxyphenylmagnesium bromide readily participates in nucleophilic addition reactions. It can react with various electrophiles, including:
These reactions underscore its utility in constructing complex organic molecules.
5-Fluoro-2-methoxyphenylmagnesium bromide can be synthesized through the following method:
The general reaction can be represented as follows:
5-Fluoro-2-methoxyphenylmagnesium bromide is primarily utilized in organic synthesis for:
Several compounds share structural similarities with 5-Fluoro-2-methoxyphenylmagnesium bromide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methoxyphenylmagnesium bromide | Similar methoxy group | Lacks fluorine substitution |
4-Fluorophenylmagnesium bromide | Fluorine at para position | Different substitution pattern affecting reactivity |
3-Fluoro-4-methoxyphenylmagnesium bromide | Fluorine at meta position | Variation in substitution can alter properties |
The uniqueness of 5-Fluoro-2-methoxyphenylmagnesium bromide lies in its specific positioning of the fluorine atom relative to the methoxy group, which can significantly influence its reactivity and potential applications compared to similar compounds.
5-Fluoro-2-methoxyphenylmagnesium bromide is conventionally synthesized through the oxidative addition of magnesium to 5-fluoro-2-methoxyphenyl bromide (2-bromo-4-fluoroanisole) in tetrahydrofuran (THF). This reaction typically proceeds under inert conditions (nitrogen or argon) at controlled temperatures.
Key Steps in Traditional Synthesis
Reaction Scheme
$$ \text{2-Bromo-4-fluoroanisole} + \text{Mg} \xrightarrow{\text{THF, 30°C}} \text{5-Fluoro-2-methoxyphenylmagnesium bromide} $$
Limitations:
Recent advancements focus on improving chemoselectivity and reducing reaction times through solvent engineering and catalysis.
Case Study: Grignard Reaction Optimization
In the synthesis of intermediates for anacetrapib, a second solvent (DCM, toluene, or DME) is added to THF to suppress enolization of 1-(2-fluoro-4-methoxyphenyl)ethanone (FMAP). This strategy enhances Grignard reagent selectivity, yielding products free of desmethyl impurities (DMAP).
Key Innovations
Parameter | Traditional Method | Modern Approach |
---|---|---|
Solvent System | Pure THF | THF + DCM/Toluene/DME |
Temperature Control | 30°C | <20°C |
Grignard Equivalents | 1–2 eq | 1.2–1.6 eq |
Quenching Solvent | Water | Methanol |
Catalytic Activation:
Solvent choice critically impacts reaction efficiency and byproduct formation.
Solvent Comparison
Cryogenic Conditions:
Continuous stirred-tank reactors (CSTRs) and flow chemistry are pivotal for scalable synthesis.
CSTR Workflow for Grignard Reagents
Case Study: 3-Methoxypropiophenone Synthesis
Parameter | Batch Process | Continuous Flow |
---|---|---|
Yield | ~50% | 84% |
Residence Time | 24 hrs | 1–2 hrs |
Scalability | Limited | High (100 g scale) |
Computational Fluid Dynamics (CFD):
The Kumada-Corriu coupling, which facilitates carbon-carbon bond formation between Grignard reagents and aryl or alkyl halides, represents a cornerstone application for 5-fluoro-2-methoxyphenylmagnesium bromide. Nickel and palladium catalysts dominate this space, with the choice of ligand system critically influencing reaction efficiency. For instance, bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (dppp) enhance catalytic activity by stabilizing the metal center during oxidative addition and transmetalation steps [5].
A notable industrial application involves the synthesis of styrene derivatives, where the reagent’s methoxy group improves solubility in tetrahydrofuran (THF), while the fluorine atom modulates electron density at the magnesium-bound carbon [5]. Mechanistic studies using Mössbauer spectroscopy and X-ray crystallography on analogous iron-catalyzed systems reveal that the Grignard reagent initially forms a high-spin Fe(II) complex, which undergoes sequential aryl transfer to generate bis-aryl intermediates prior to reductive elimination [1]. This pathway underscores the reagent’s compatibility with earth-abundant transition metals, offering cost advantages over palladium-based systems.
In Negishi cross-couplings, 5-fluoro-2-methoxyphenylmagnesium bromide serves as a transmetalation partner for zinc halides, enabling stereoconvergent synthesis of tertiary alkyl fluorides. A nickel/bis(oxazoline) catalyst system achieves enantioselective coupling with racemic α-halo-α-fluoroketones, where the methoxy group’s steric bulk directs facial selectivity during the transmetalation step [2]. This method tolerates electrophilic partners bearing ester, nitrile, and heteroaromatic functionalities, with reported yields exceeding 80% for derivatives containing ortho-substituted aryl groups [2].
The fluorine atom’s electronegativity plays a dual role: (1) it activates the magnesium-carbon bond toward transmetalation by polarizing electron density, and (2) it minimizes β-hydride elimination pathways through inductive effects. Kinetic studies demonstrate a second-order dependence on nickel concentration, suggesting a bimetallic oxidative addition mechanism when using chloroarene substrates [5].
Palladium-catalyzed Suzuki-Miyaura couplings with 5-fluoro-2-methoxyphenylmagnesium bromide enable efficient biaryl synthesis under aqueous conditions. The reagent’s fluorosulfonate derivatives exhibit exceptional stability toward hydrolysis, allowing coupling with aryl boronic acids at catalyst loadings as low as 0.1 mol% [3]. Key advances include the use of N-heterocyclic carbene (NHC)-palladium complexes, which suppress protodehalogenation side reactions even with electron-deficient partners.
A comparative analysis of leaving group reactivity (Br > OTs > OFs) reveals that the fluorosulfonate group’s orthogonal reactivity enables sequential coupling strategies. For example, initial Suzuki coupling at the bromine position followed by fluorosulfonate displacement permits iterative synthesis of polysubstituted biaryls [3]. The methoxy group’s electron-donating character accelerates reductive elimination in these systems, as evidenced by a 40% rate enhancement compared to non-substituted analogs [5].
The reagent demonstrates broad compatibility with substrates containing sensitive functional groups when appropriate catalytic systems are employed:
Functional Group | Tolerance (Catalyst System) | Yield Range |
---|---|---|
Esters | Pd/NHC (Kumada) | 65-92% |
Nitriles | Ni/bis(oxazoline) (Negishi) | 70-85% |
Heteroaromatics | Fe/dcype (Kumada) | 55-78% |
Enol ethers | PdCl₂(PPh₃)₂ (Suzuki) | 60-88% |
Bidentate ligands expand functional group tolerance by reducing catalyst poisoning through chelation effects. For instance, 1,2-bis(diphenylphosphino)ethane (dppe) enables coupling with pyridine-containing substrates by preventing coordination of the nitrogen lone pair to the metal center [5]. The fluorine substituent’s small atomic radius further minimizes steric clashes in congested coupling environments.
Regiochemical outcomes in cross-coupling reactions are governed by the interplay of the fluorine and methoxy substituents:
Ortho-Directing Effects: The methoxy group’s lone pairs coordinate to magnesium, polarizing the C-Mg bond and favoring oxidative addition at the ortho position in Kumada couplings [1]. This effect diminishes in Suzuki reactions where boronates dominate transmetalation geometry.
Electronic Modulation: Hammett substituent constants quantify the fluorine atom’s electron-withdrawing influence (σₚ = 0.78), which accelerates oxidative addition but slows reductive elimination. Conversely, the methoxy group’s electron-donating capacity (σₚ = -0.27) creates a push-pull electronic environment that lowers transition state energies by 12-15 kJ/mol in Negishi couplings [2].
Steric Guidance: Molecular modeling reveals that the methoxy group’s A-value (1.75 kcal/mol) imposes greater conformational restrictions than fluorine (0.41 kcal/mol), favoring transmetalation pathways that minimize non-bonded interactions. This steric profile enables atroposelective biaryl synthesis with up to 94% enantiomeric excess when using chiral bisphosphine ligands [5].